(1-Isothiocyanatoethyl)benzene

説明

特性

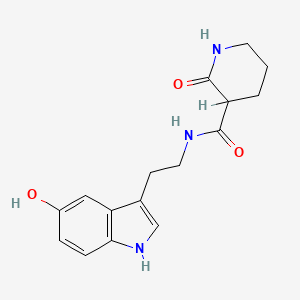

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMKJLALTRLXJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032115 |

Source

|

| Record name | HIOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314054-36-9 |

Source

|

| Record name | Hioc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HIOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (1-Isothiocyanatoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isothiocyanatoethyl)benzene (B1670803), also known as α-methylbenzyl isothiocyanate, is an aromatic isothiocyanate with the chemical formula C₉H₉NS. As a member of the isothiocyanate class of compounds, which are known for their presence in cruciferous vegetables and their diverse biological activities, (1-isothiocyanatoethyl)benzene holds potential for investigation in various scientific fields, including medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on presenting data in a structured and accessible format for scientific professionals.

Chemical and Physical Properties

(1-Isothiocyanatoethyl)benzene is a chiral compound existing as (R)- and (S)-enantiomers. The majority of commercially available data pertains to these individual enantiomers.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉NS | |

| Molecular Weight | 163.24 g/mol | [1] |

Physical Properties of Enantiomers

| Property | (R)-(1-Isothiocyanatoethyl)benzene | (S)-(1-Isothiocyanatoethyl)benzene |

| Appearance | Very Deep Yellow Liquid | - |

| Boiling Point | 126 °C | 246.4 °C at 760 mmHg |

| Density | 1.06 g/mL | 1.06 g/mL |

| Refractive Index | 1.5810 | 1.581 |

| Solubility | Soluble in DMSO | - |

| Storage | 2-8°C | 2-8°C |

Spectroscopic Data

Detailed spectroscopic data for (1-Isothiocyanatoethyl)benzene is limited in publicly accessible databases. However, mass spectrometry data is available, and general characteristics of isothiocyanate spectra can be inferred.

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum for L-α-Methylbenzyl isothiocyanate (the (S)-enantiomer), which can be accessed for detailed fragmentation analysis.[2]

-

Infrared (IR) Spectroscopy: The NIST WebBook also contains an IR spectrum of L-α-Methylbenzyl isothiocyanate.[2] Isothiocyanates typically exhibit a strong, characteristic absorption band for the -N=C=S group in the region of 2050-2150 cm⁻¹.

Experimental Protocols

Synthesis of (S)-(+)-α-Methylbenzyl Isothiocyanate

A common method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by desulfurization.

Reaction Scheme:

References

- 1. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-α-Methylbenzyl isothiocyanate [webbook.nist.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

Elucidation of the Chemical Structure of (1-Isothiocyanatoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of (1-Isothiocyanatoethyl)benzene. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a systematic approach to its synthesis, purification, and characterization. We present a plausible synthetic route and predict the expected spectroscopic data based on established principles of organic chemistry and comparative analysis with its well-characterized isomer, (2-Isothiocyanatoethyl)benzene, also known as Phenethyl isothiocyanate (PEITC). This guide serves as a practical framework for researchers engaged in the synthesis and characterization of novel isothiocyanates and related compounds in the field of drug development and chemical research.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are of significant interest to the scientific community, particularly in drug development, due to their potential anticarcinogenic and antimicrobial properties. While the biological activities and structural features of many ITCs, such as Phenethyl isothiocyanate (PEITC), are well-documented, other isomers like (1-Isothiocyanatoethyl)benzene remain less explored.

The precise location of the isothiocyanate group on the ethylbenzene (B125841) backbone is critical in determining the molecule's chemical reactivity, biological activity, and metabolic fate. Therefore, unambiguous structural elucidation is a fundamental prerequisite for any further investigation and application. This guide addresses the challenge of characterizing (1-Isothiocyanatoethyl)benzene, for which direct experimental data is not widely available in the public domain. We provide a roadmap for its synthesis and a detailed prediction of its spectroscopic signatures, leveraging the extensive data available for its isomer, PEITC.

Proposed Synthesis of (1-Isothiocyanatoethyl)benzene

A common and effective method for the synthesis of isothiocyanates is the reaction of a primary amine with a thiocarbonylating agent, such as thiophosgene (B130339) or carbon disulfide. For the preparation of (1-Isothiocyanatoethyl)benzene, the logical precursor would be 1-phenylethylamine (B125046). A general two-step, one-pot synthesis using carbon disulfide and a desulfurizing agent like tosyl chloride is a well-established and versatile method.

Experimental Protocol: Synthesis via Dithiocarbamate (B8719985) Salt

-

Formation of the Dithiocarbamate Salt: To a solution of 1-phenylethylamine and a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, add carbon disulfide dropwise. The reaction mixture is stirred for a designated period to allow for the formation of the triethylammonium (B8662869) dithiocarbamate salt.

-

Desulfurization: A desulfurizing agent, such as tosyl chloride or ethyl chloroformate, is then added to the reaction mixture. This induces the decomposition of the dithiocarbamate salt to yield the corresponding isothiocyanate.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography on silica (B1680970) gel to afford the pure (1-Isothiocyanatoethyl)benzene.

The following diagram illustrates the proposed synthetic workflow.

Spectroscopic Characterization

The structural elucidation of (1-Isothiocyanatoethyl)benzene relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the target molecule is scarce, we can predict the expected spectral features by analogy to its isomer, (2-Isothiocyanatoethyl)benzene (PEITC), and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Methine Proton (CH): A quartet at approximately δ 4.8-5.0 ppm, integrating to 1 proton. The downfield shift is due to the electronegativity of the nitrogen atom. This signal will be split by the adjacent methyl protons.

-

Methyl Protons (CH₃): A doublet at approximately δ 1.6-1.8 ppm, integrating to 3 protons. This signal will be split by the adjacent methine proton.

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Isothiocyanate Carbon (-N=C=S): A signal in the range of δ 130-140 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-145 ppm).

-

Methine Carbon (CH): A signal around δ 60-65 ppm.

-

Methyl Carbon (CH₃): A signal in the aliphatic region, likely around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.

-

-N=C=S Stretch: A very strong and characteristic absorption is expected in the range of 2050-2150 cm⁻¹.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Peaks will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 163, corresponding to the molecular weight of C₉H₉NS.

-

Major Fragmentation Peaks: The primary fragmentation pathway is expected to be the cleavage of the C-C bond between the methine carbon and the phenyl group, leading to a prominent peak for the benzyl (B1604629) cation (C₇H₇⁺) at m/z = 91. Another significant fragment would be the loss of the isothiocyanate group, resulting in a peak at m/z = 105 (C₈H₉⁺).

Comparative Data of (2-Isothiocyanatoethyl)benzene (PEITC)

To provide a reference for the predicted data, the following tables summarize the well-established experimental data for the isomer, (2-Isothiocyanatoethyl)benzene (PEITC).

Table 1: ¹H NMR Data for (2-Isothiocyanatoethyl)benzene (PEITC)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.17 - 7.34 | m | 5H | Aromatic (C₆H₅) |

| 3.64 - 3.67 | t | 2H | -CH₂-NCS |

| 2.91 - 2.95 | t | 2H | Ar-CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for (2-Isothiocyanatoethyl)benzene (PEITC)

| Chemical Shift (ppm) | Assignment |

| 137.9 | Aromatic C (quaternary) |

| 130.5 | -N=C=S |

| 128.8 | Aromatic CH |

| 128.6 | Aromatic CH |

| 126.8 | Aromatic CH |

| 45.4 | -CH₂-NCS |

| 35.8 | Ar-CH₂- |

Solvent: CDCl₃

Table 3: Key IR Absorption Bands for (2-Isothiocyanatoethyl)benzene (PEITC)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2050 - 2150 | Strong, Sharp | -N=C=S Asymmetric Stretch |

| 3020 - 3080 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

Table 4: Mass Spectrometry Data for (2-Isothiocyanatoethyl)benzene (PEITC)

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ |

| 105 | 75.80 | [M - NCS]⁺ |

| 91 | 91.90 | [C₇H₇]⁺ |

| 77 | - | [C₆H₅]⁺ |

Logical Workflow for Structure Elucidation

The following diagram outlines the logical workflow for the complete structure elucidation of a newly synthesized batch of (1-Isothiocyanatoethyl)benzene.

Conclusion

The structural elucidation of (1-Isothiocyanatoethyl)benzene, while challenging due to the current lack of direct experimental data, can be systematically approached through a combination of targeted synthesis and comprehensive spectroscopic analysis. By following the proposed synthetic route and utilizing the predicted spectroscopic data as a guide, researchers can confidently identify and characterize this molecule. The comparative data provided for its well-studied isomer, (2-Isothiocyanatoethyl)benzene (PEITC), serves as an invaluable benchmark for data interpretation. This technical guide provides a robust framework for scientists and professionals in drug development to expand the chemical space of isothiocyanates and explore their potential applications.

An In-depth Technical Guide to (1-Isothiocyanatoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate or 1-phenylethyl isothiocyanate, is an aromatic isothiocyanate. Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables, renowned for their potential health benefits, including anticarcinogenic properties. This technical guide provides a comprehensive overview of (1-Isothiocyanatoethyl)benzene, including its chemical properties, and, due to the limited specific research on this particular compound, it draws upon the extensive research conducted on the broader class of isothiocyanates, particularly the closely related and well-studied phenethyl isothiocyanate (PEITC), to infer its potential biological activities, mechanisms of action, and relevant experimental protocols.

This compound exists as two stereoisomers, the (S)-(+) and (R)-(-) forms, each with a unique CAS number.

Physicochemical Properties of (1-Isothiocyanatoethyl)benzene Stereoisomers

| Property | (S)-(+)-α-Methylbenzyl isothiocyanate | (R)-(-)-α-Methylbenzyl isothiocyanate |

| Synonyms | (S)-(+)-1-Phenylethyl isothiocyanate, L-α-Methylbenzyl isothiocyanate | (R)-(-)-1-Phenylethyl isothiocyanate, D-α-Methylbenzyl isothiocyanate |

| CAS Number | 24277-43-8 | 24277-44-9 |

| Molecular Formula | C₉H₉NS | C₉H₉NS |

| Molecular Weight | 163.24 g/mol | 163.24 g/mol |

| Appearance | Light yellow liquid | Not specified |

Biological Activity and Quantitative Data of Related Isothiocyanates

While specific quantitative data for (1-Isothiocyanatoethyl)benzene is not widely available in the public domain, the biological activity of isothiocyanates, in general, has been extensively studied. The following table presents quantitative data for the well-researched phenethyl isothiocyanate (PEITC) to provide a context for the potential efficacy of this class of compounds.

| Compound | Cell Line | Assay | Result (e.g., IC50) | Reference |

| Phenethyl isothiocyanate (PEITC) | CaSki (cervical cancer) | MTT Assay (24h) | Inhibition at 5-30 µM | [1] |

| Phenethyl isothiocyanate (PEITC) | Huh7.5.1 (hepatocellular carcinoma) | MTT Assay (48h) | IC50 ≈ 30 µM | [2] |

| Phenethyl isothiocyanate (PEITC) | SNU-449 (hepatocellular carcinoma) | MTT Assay (72h) | Decreased viability at 10 µM | |

| Phenethyl isothiocyanate (PEITC) | Ehrlich Ascites Carcinoma (EAC) | MTT Assay (24h) | Dose-dependent inhibition (5, 10, 20 µM) | [3] |

| Phenethyl isothiocyanate (PEITC) | MDA-MB-231 (breast cancer) | Trypan Blue Exclusion (24h) | Significant decrease in viability at 2.5 and 5 µM | [4] |

| Phenethyl isothiocyanate (PEITC) | PC-3 (prostate cancer) | Trypan Blue Exclusion (24h) | Significant decrease in viability at 2.5 and 5 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of isothiocyanates, based on studies of PEITC. These protocols can serve as a foundation for designing experiments for (1-Isothiocyanatoethyl)benzene.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[1][2][3]

-

Cell Seeding: Plate cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the isothiocyanate compound (e.g., 0, 2.5, 5, 10, 20, 50, 100 µM) and a vehicle control (e.g., 0.01% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5]

-

Cell Treatment: Seed cells (e.g., 1-5 x 10⁵ cells) in a 6-well plate, treat with the isothiocyanate compound for the desired time, and include a negative control.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.[6][7]

-

Cell Lysis: After treatment with the isothiocyanate, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the desired amount of protein (e.g., 10-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.

Signaling Pathways and Mechanisms of Action

Isothiocyanates are known to exert their anticancer effects by modulating multiple signaling pathways. While specific pathways for (1-Isothiocyanatoethyl)benzene have not been elucidated, studies on PEITC and other isothiocyanates suggest potential mechanisms.

General Experimental Workflow for Isothiocyanate Efficacy

Caption: General workflow for assessing the in vitro efficacy of an isothiocyanate.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Several isothiocyanates have been shown to inhibit the NF-κB signaling pathway.[8][9][10][11]

Caption: General mechanism of NF-κB pathway inhibition by isothiocyanates.

Induction of Apoptosis via Intrinsic Pathway

Isothiocyanates can induce apoptosis through the mitochondrial (intrinsic) pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[2][3]

Caption: Induction of apoptosis via the intrinsic pathway by isothiocyanates.

Conclusion

(1-Isothiocyanatoethyl)benzene represents a promising scaffold for further investigation in the field of drug discovery, particularly in oncology. While direct research on this specific compound is limited, the extensive body of evidence for the isothiocyanate class, and for PEITC in particular, strongly suggests its potential as a modulator of key cellular pathways involved in cancer progression. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for researchers to initiate and advance the study of (1-Isothiocyanatoethyl)benzene and its stereoisomers, with the aim of elucidating their specific biological activities and therapeutic potential. Further research is warranted to determine the precise efficacy and mechanisms of action of the (S) and (R) enantiomers of (1-Isothiocyanatoethyl)benzene.

References

- 1. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. cdn.origene.com [cdn.origene.com]

- 7. abcam.co.jp [abcam.co.jp]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1-Isothiocyanatoethyl)benzene from 1-Phenylethanamine

This technical guide provides a comprehensive overview of the synthesis of (1-isothiocyanatoethyl)benzene (B1670803) from 1-phenylethanamine, tailored for researchers, scientists, and professionals in drug development. This document outlines the primary synthetic methodologies, presents quantitative data in a structured format, offers detailed experimental protocols, and includes process diagrams for clarity.

Introduction

(1-Isothiocyanatoethyl)benzene, an organic compound featuring an isothiocyanate functional group, is a valuable building block in synthetic organic chemistry and holds potential in medicinal chemistry due to the biological activities associated with isothiocyanates.[1][2] The synthesis of this compound from the readily available precursor 1-phenylethanamine is a key transformation. The most prevalent and effective methods for converting primary amines to isothiocyanates involve the formation of an intermediate dithiocarbamate (B8719985) salt, which is subsequently decomposed to yield the desired isothiocyanate.[3][4][5] This guide will focus on these methods.

Synthetic Pathways and Methodologies

The conversion of 1-phenylethanamine to (1-isothiocyanatoethyl)benzene is typically achieved through a two-step, one-pot reaction. The initial step involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ.[3][5] The subsequent step is the decomposition of this salt using a desulfurylation reagent to yield the final isothiocyanate product.[3][4]

Several desulfurylation reagents have been successfully employed for this transformation, each with its own advantages and limitations. Common reagents include thiophosgene (B130339), tosyl chloride, acetyl chloride, and cyanuric acid.[5][6][7][8] While thiophosgene is a classic reagent for this conversion, its high toxicity limits its widespread use.[5][8] Modern methods often favor less hazardous alternatives.[7]

The general reaction scheme is as follows:

Quantitative Data Summary

The following table summarizes the quantitative data for different methods of synthesizing isothiocyanates from primary amines, providing a basis for comparison.

| Method/Reagent | Substrate | Yield (%) | Reaction Time | Key Conditions | Reference |

| Cyanuric Acid | 1-Phenylethylamine | 99% | 3h (dithiocarbamate formation), 1h (desulfurylation) | K₂CO₃, H₂O/CH₂Cl₂ | [6] |

| Acetyl Chloride | Phenethylamine (B48288)* | 94% | 0.5h (dithiocarbamate formation), 15-30 min (desulfurylation) | Et₃N, THF | [7][9] |

| Tosyl Chloride | General Amines | 75-97% | 1h (dithiocarbamate formation), 0.5h (desulfurylation) | Et₃N, CH₂Cl₂ | [4][5] |

*Note: Data for phenethylamine is included as a close structural analog to 1-phenylethanamine, suggesting a likely high yield for the target synthesis.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of (1-isothiocyanatoethyl)benzene.

Method 1: Cyanuric Acid-Mediated Synthesis in Aqueous Conditions [6]

This one-pot protocol offers a high yield and utilizes environmentally benign aqueous conditions.

-

Materials:

-

1-Phenylethanamine

-

Carbon Disulfide (CS₂)

-

Potassium Carbonate (K₂CO₃)

-

Cyanuric Acid (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

-

Procedure:

-

To a reaction flask, add 1-phenylethanamine (1.0 equiv) and potassium carbonate (2.0 equiv) in water.

-

Dropwise, add carbon disulfide (1.2 equiv) to the mixture at room temperature over a period of 2.5 hours.

-

Stir the mixture for an additional 2 hours after the addition is complete.

-

Cool the mixture to 0 °C.

-

In a separate flask, dissolve cyanuric acid (0.5 equiv) in dichloromethane.

-

Add the cyanuric acid solution dropwise to the reaction mixture over 4 hours at 0 °C.

-

After the addition is complete, stir the mixture for another hour to ensure complete conversion.

-

Perform a standard aqueous work-up to isolate the product.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (1-isothiocyanatoethyl)benzene.

-

Method 2: Acetyl Chloride-Mediated Synthesis (Adapted from[7][9])

This method is rapid and employs common laboratory reagents.

-

Materials:

-

1-Phenylethanamine

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Disulfide (CS₂)

-

Acetyl Chloride (AcCl)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine

-

-

Procedure:

-

In a flask cooled with an ice bath, dissolve 1-phenylethanamine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous THF.

-

Slowly add a solution of carbon disulfide (1.2 equiv) dropwise.

-

Stir the reaction solution at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add acetyl chloride (1.2 equiv) dropwise.

-

After 5 minutes, warm the mixture to room temperature and stir for an additional 15-30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting amine is consumed, quench the reaction by adding 1M HCl.

-

Extract the solution three times with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain pure (1-isothiocyanatoethyl)benzene.

-

Process Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of (1-isothiocyanatoethyl)benzene.

Safety Considerations

-

Thiophosgene: If this reagent is considered, extreme caution is necessary due to its high toxicity.[8][10][11] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Carbon Disulfide: This reagent is highly flammable and volatile.

-

Acids and Bases: Standard laboratory precautions should be taken when handling acids and bases.

-

Isothiocyanates: The product, (1-isothiocyanatoethyl)benzene, is likely to be an irritant and should be handled with care.[1]

Conclusion

The synthesis of (1-isothiocyanatoethyl)benzene from 1-phenylethanamine can be achieved through efficient and high-yielding one-pot procedures. The formation and subsequent decomposition of a dithiocarbamate intermediate is the most common and practical approach. Modern methods utilizing reagents such as cyanuric acid or acetyl chloride offer safer and more environmentally friendly alternatives to traditional reagents like thiophosgene, without compromising on yield. The choice of method will depend on the specific requirements of the laboratory, including available reagents, scale of the reaction, and desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable compound.

References

- 1. CAS 4478-92-6: (1-Isothiocyanatoethyl)benzene | CymitQuimica [cymitquimica.com]

- 2. (1-Isothiocyanatoethyl)benzene|RUO [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenethyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 10. Thiophosgene: - An overview [moltuslab.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to alpha-Methylbenzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, experimental protocols, and biological activities of alpha-methylbenzyl isothiocyanate. The information is intended to support research, drug discovery, and development activities related to this compound.

Core Physical and Chemical Properties

alpha-Methylbenzyl isothiocyanate, a chiral organosulfur compound, exists as two enantiomers, (R)- and (S)-α-methylbenzyl isothiocyanate, as well as a racemic mixture. Its physical and chemical properties are summarized in the tables below.

| Identifier | Value | Source |

| Chemical Name | 1-isothiocyanatoethylbenzene | [1][2] |

| Synonyms | α-Methylbenzyl isothiocyanate, 1-Phenylethyl isothiocyanate | [1][2] |

| Molecular Formula | C₉H₉NS | [1][3][4] |

| Molecular Weight | 163.24 g/mol | [1][3][4] |

| CAS Number | 32393-32-1 (DL-racemate), 24277-44-9 (D- or R-isomer), 24277-43-8 (L- or S-isomer) | [1][3][5] |

| Property | Value | Stereoisomer | Source |

| Appearance | Slightly yellowish to very deep yellow liquid | DL, D, L | [2][6][7] |

| Density | 1.06 g/cm³ | D | [6] |

| Boiling Point | 126 °C | D | [6] |

| Refractive Index | 1.5810 | D | [6] |

| Solubility | Soluble in water and DMSO | DL, S | [2][8] |

| Storage Temperature | 2-8°C | D, L | [6][7] |

| Flash Point | 103°C | D | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of alpha-methylbenzyl isothiocyanate. Available data from public databases is summarized below.

| Spectroscopy Type | Availability | Source |

| Infrared (IR) Spectrum | Available for D-, L-, and DL-isomers | [1][3][5] |

| Mass Spectrum (Electron Ionization) | Available for D-, L-, and DL-isomers | [1][3][5] |

| Nuclear Magnetic Resonance (NMR) Spectrum | Data for related compounds are available, suggesting typical spectral regions. |

Experimental Protocols

Synthesis of alpha-Methylbenzyl Isothiocyanate from alpha-Methylbenzylamine

This two-step, one-pot procedure involves the formation of a dithiocarbamate (B8719985) salt intermediate, followed by desulfurization to yield the isothiocyanate.

Materials:

-

alpha-Methylbenzylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N) or another suitable organic base

-

Tosyl chloride (TsCl) or another desulfurizing agent

-

Dichloromethane (B109758) (DCM) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve alpha-methylbenzylamine in dichloromethane.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the complete formation of the dithiocarbamate salt.

-

-

Desulfurization to Isothiocyanate:

-

To the same flask, add a solution of tosyl chloride in dichloromethane dropwise. The reaction is often exothermic, so cooling may be necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

-

Work-up and Purification:

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude alpha-methylbenzyl isothiocyanate by vacuum distillation or flash column chromatography on silica (B1680970) gel.

-

Biological Activity and Signaling Pathways

alpha-Methylbenzyl isothiocyanate, like other isothiocyanates, is known to induce phase II detoxification enzymes, which play a crucial role in cellular protection against carcinogens and oxidative stress.[2][7] This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isothiocyanates, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for phase II enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).

References

- 1. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]

- 2. α-Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]

- 3. L-α-Methylbenzyl isothiocyanate [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. DL-α-Methylbenzyl isothiocyanate [webbook.nist.gov]

- 6. D-ALPHA-METHYLBENZYL ISOTHIOCYANATE CAS#: 24277-44-9 [amp.chemicalbook.com]

- 7. L-alpha-Methylbenzyl isothiocyanate | CAS#:24277-43-8 | Chemsrc [chemsrc.com]

- 8. S-(+)-α−Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]

Technical Guide: Spectral Analysis of (1-Isothiocyanatoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data available for (1-Isothiocyanatoethyl)benzene, a synthetic isothiocyanate compound. The information compiled herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.

Spectral Data

This section summarizes the available quantitative spectral data for (1-Isothiocyanatoethyl)benzene. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 7.40–7.31 | m | 5H | Aromatic protons (C₆H₅) | |

| 4.91 | q | 6.5 | 1H | Methine proton (-CH) |

| 1.67 | d | 6.5 | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃

¹³C NMR Spectral Data (Predicted)

Due to the limited availability of experimental ¹³C NMR data for (1-Isothiocyanatoethyl)benzene, a predicted spectrum is provided below. These chemical shifts were calculated using computational methods and serve as a reliable estimate.

| Chemical Shift (δ) [ppm] | Assignment |

| ~140 | Aromatic C (quaternary) |

| ~130 | Isothiocyanate C (-NCS) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~55 | Methine C (-CH) |

| ~23 | Methyl C (-CH₃) |

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments.

| m/z | Relative Intensity (%) | Assignment |

| 163 | 6 | [M]⁺ (Molecular Ion) |

| 105 | - | [C₈H₉]⁺ |

Infrared (IR) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2980-2900 | Medium-Weak | Aliphatic C-H stretch |

| ~2200-2000 | Strong, Broad | Isothiocyanate (-N=C=S) asymmetric stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~760, ~700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized for the analysis of aromatic isothiocyanates and can be adapted for (1-Isothiocyanatoethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(1-Isothiocyanatoethyl)benzene sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette and filter

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the turbine in the sample gauge to adjust the depth correctly.

-

Insert the sample into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

(1-Isothiocyanatoethyl)benzene sample

-

Volatile solvent (e.g., methanol, acetonitrile)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

-

Instrument Setup:

-

Choose an appropriate ionization method (e.g., Electron Ionization - EI).

-

Set the mass analyzer parameters (e.g., mass range, scan speed).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(1-Isothiocyanatoethyl)benzene sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Visualizations

Diagrams illustrating key workflows and relationships are provided below using the DOT language.

Caption: General workflow for the spectral analysis of an organic compound.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (1-Isothiocyanatoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isothiocyanatoethyl)benzene (B1670803), also known as α-methylbenzyl isothiocyanate, is an organic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the predicted ¹H NMR spectrum of (1-isothiocyanatoethyl)benzene. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on established NMR principles and data from analogous structures.

Predicted ¹H NMR Data

The ¹H NMR spectrum of (1-isothiocyanatoethyl)benzene is predicted to exhibit distinct signals for the aromatic protons, the methine proton, and the methyl protons. The chemical shifts are influenced by the electronic and anisotropic effects of the phenyl and isothiocyanate functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ortho | ~ 7.35 | Multiplet | - | 2H |

| H-meta | ~ 7.30 | Multiplet | - | 2H |

| H-para | ~ 7.25 | Multiplet | - | 1H |

| CH | ~ 4.9 - 5.1 | Quartet (q) | ~ 6.5 - 7.0 | 1H |

| CH₃ | ~ 1.6 - 1.8 | Doublet (d) | ~ 6.5 - 7.0 | 3H |

Note: The aromatic protons are expected to appear as a complex multiplet due to second-order coupling effects, though they are listed here with their approximate chemical shift ranges for clarity.

Spectral Interpretation and Rationale

-

Aromatic Protons (H-ortho, H-meta, H-para): The protons on the benzene (B151609) ring are expected to resonate in the aromatic region, typically between 7.2 and 7.4 ppm. The electron-withdrawing nature of the substituted ethyl group will cause a slight downfield shift compared to benzene (7.26 ppm). The ortho, meta, and para protons are chemically non-equivalent and will likely overlap to form a complex multiplet.

-

Methine Proton (CH): This proton is situated between two electron-withdrawing groups: the phenyl ring and the isothiocyanate group. This will cause a significant downfield shift, predicted to be in the range of 4.9 to 5.1 ppm. The signal will be split into a quartet by the three adjacent methyl protons.

-

Methyl Protons (CH₃): The methyl protons are adjacent to the chiral center (the methine carbon). They are expected to resonate at approximately 1.6 to 1.8 ppm. This signal will be split into a doublet by the single methine proton.

Spin-Spin Coupling Network

The spin-spin coupling interactions within (1-isothiocyanatoethyl)benzene are crucial for its structural confirmation. The primary coupling is observed between the methine proton and the methyl protons of the ethyl group.

Caption: Spin-spin coupling in (1-isothiocyanatoethyl)benzene.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of (1-isothiocyanatoethyl)benzene.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified (1-isothiocyanatoethyl)benzene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic multiplet.

-

Solvent: Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single residual peak at ~7.26 ppm.

-

Acquisition Parameters:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to confirm the predicted structure.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of (1-isothiocyanatoethyl)benzene follows a logical progression.

Caption: Workflow for ¹H NMR spectral analysis.

An In-depth Technical Guide to the ¹³C NMR Analysis of α-Methylbenzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of α-methylbenzyl isothiocyanate. It serves as a technical guide for researchers and professionals in the fields of chemistry and drug development, offering insights into spectral interpretation, experimental protocols, and the unique characteristics of this compound's NMR signature.

Introduction

α-Methylbenzyl isothiocyanate is a chiral organic compound of interest in various chemical and pharmaceutical research areas. The isothiocyanate functional group is a key feature, known for its reactivity and presence in biologically active molecules. ¹³C NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. This guide will detail the expected ¹³C NMR spectrum of α-methylbenzyl isothiocyanate, with a particular focus on the characteristic behavior of the isothiocyanate carbon.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of a public, experimentally verified ¹³C NMR spectrum for α-methylbenzyl isothiocyanate, the following data is a prediction based on the analysis of structurally analogous compounds, including cumene (B47948), ethylbenzene (B125841), and other isothiocyanates. These predictions provide a reliable framework for the interpretation of an experimental spectrum.

The structure of α-methylbenzyl isothiocyanate is presented below, with each carbon atom numbered for clear spectral assignment.

Caption: Molecular structure of α-methylbenzyl isothiocyanate with carbon numbering for ¹³C NMR assignment.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for α-methylbenzyl isothiocyanate are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C_NCS | 125 - 140 (broad) | The isothiocyanate carbon typically appears in this range. The signal is expected to be significantly broadened due to quadrupolar relaxation and conformational flexibility.[1][2] |

| C1 (ipso-C) | 140 - 145 | The aromatic carbon attached to the chiral center is expected to be downfield due to the substituent effect. Similar to the ipso-carbon in cumene.[3] |

| C2, C6 (ortho-C) | 126 - 129 | These carbons are in a similar environment to the ortho-carbons in cumene and ethylbenzene.[3][4] |

| C3, C5 (meta-C) | 128 - 130 | These carbons are in a similar environment to the meta-carbons in cumene and ethylbenzene.[3][4] |

| C4 (para-C) | 125 - 128 | This carbon is in a similar environment to the para-carbon in cumene and ethylbenzene.[3][4] |

| Cα (methine-C) | 55 - 65 | The presence of the electron-withdrawing isothiocyanate group will shift this carbon downfield compared to the benzylic carbon in cumene. |

| CH₃ (methyl-C) | 20 - 25 | This is a typical range for a methyl group attached to a chiral center in this environment. |

The "Near-Silence" of the Isothiocyanate Carbon

A critical aspect of the ¹³C NMR analysis of isothiocyanates is the characteristic broadening, and sometimes the complete disappearance, of the isothiocyanate carbon signal (N=C=S).[1][2] This phenomenon, often referred to as "near-silence," is attributed to several factors:

-

Quadrupolar Relaxation: The nitrogen atom (¹⁴N) adjacent to the isothiocyanate carbon has a nuclear spin I=1 and a quadrupole moment. This leads to efficient quadrupolar relaxation, which can significantly broaden the signal of the directly attached carbon.

-

Conformational Dynamics: The isothiocyanate group can undergo relatively free rotation and bending, leading to a variety of conformational states that are in rapid exchange on the NMR timescale. This chemical exchange contributes to the broadening of the ¹³C signal.[1][2]

Due to this broadening, the isothiocyanate carbon peak may be difficult to distinguish from the baseline noise in a standard ¹³C NMR spectrum. Specialized NMR techniques, such as increasing the relaxation delay or using a higher field spectrometer, may be necessary to observe this signal.

Experimental Protocol for ¹³C NMR Analysis

The following is a general protocol for acquiring a ¹³C NMR spectrum of α-methylbenzyl isothiocyanate.

Sample Preparation

-

Sample Quantity: Weigh approximately 20-50 mg of α-methylbenzyl isothiocyanate.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to observe the quaternary and isothiocyanate carbons.

-

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. More scans will be required for dilute samples.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of α-methylbenzyl isothiocyanate, from sample preparation to final spectral interpretation.

Caption: Workflow for the ¹³C NMR analysis of α-methylbenzyl isothiocyanate.

Conclusion

The ¹³C NMR analysis of α-methylbenzyl isothiocyanate presents a unique challenge due to the characteristic behavior of the isothiocyanate carbon. However, by understanding the principles of chemical shifts in substituted benzenes and the reasons for the "near-silence" of the NCS group, a comprehensive structural elucidation is achievable. This guide provides the necessary theoretical background, predicted spectral data, and a practical experimental protocol to aid researchers in their analysis of this and related compounds. Careful sample preparation and optimization of NMR acquisition parameters are key to obtaining a high-quality spectrum that allows for unambiguous structural confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass Spectrometry Fragmentation of (1-Isothiocyanatoethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of (1-isothiocyanatoethyl)benzene (B1670803). The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data, and a proposed fragmentation pathway.

Core Concepts in the Mass Spectrometry of (1-Isothiocyanatoethyl)benzene

Under electron ionization, (1-isothiocyanatoethyl)benzene undergoes a series of fragmentation events, primarily dictated by the stability of the resulting carbocations. The presence of a benzene (B151609) ring and an ethyl-isothiocyanate side chain leads to characteristic fragmentation patterns. A key fragmentation pathway involves the cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage. This cleavage is highly favored due to the formation of a resonance-stabilized tropylium (B1234903) ion, which is a common feature in the mass spectra of alkyl-substituted benzenes.[1][2][3]

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of the isomeric phenethyl isothiocyanate, which is expected to show a fragmentation pattern highly similar to that of (1-isothiocyanatoethyl)benzene. The data is compiled from publicly available spectral databases.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 163 | 45 | [C₉H₉NS]⁺• (Molecular Ion) |

| 105 | 100 | [C₈H₉]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |

| 58 | 5 | [C₂H₂NS]⁺ |

Proposed Fragmentation Pathway

The fragmentation of (1-isothiocyanatoethyl)benzene is initiated by the removal of an electron to form the molecular ion (m/z 163). The primary and most significant fragmentation is the benzylic cleavage, resulting in the loss of the isothiocyanate group and the formation of the highly stable tropylium ion.

References

Solubility of (1-Isothiocyanatoethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1-Isothiocyanatoethyl)benzene, a compound of interest in organic synthesis and for various research applications. This document details available solubility data, presents a robust experimental protocol for solubility determination, and outlines a general workflow for this process.

Core Topic: Solubility Profile of (1-Isothiocyanatoethyl)benzene

(1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate, is an organic compound featuring a benzene (B151609) ring and an isothiocyanate functional group. Its solubility is a critical parameter for its application in chemical reactions, formulation development, and biological assays.

Data Presentation: Quantitative and Qualitative Solubility

| Compound | Solvent | Solubility | Data Type |

| (1-Isothiocyanatoethyl)benzene) | Organic Solvents | Soluble[1] | Qualitative |

| Water | Limited Solubility[1] | Qualitative | |

| S-(+)-α-Methylbenzyl Isothiocyanate | DMSO | Soluble[2] | Qualitative |

| DL-α-Methylbenzyl Isothiocyanate | Water, DMSO | Soluble[3] | Qualitative |

| Phenethyl isothiocyanate (PEITC) (Isomer) | Ethanol | ~30 mg/mL | Quantitative |

| DMSO | ~30 mg/mL | Quantitative | |

| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | Quantitative | |

| Water | Insoluble | Qualitative |

Note: The solubility of DL-α-Methylbenzyl Isothiocyanate in water is noted, which may appear to contradict the "limited solubility" description for the general compound. This could be due to differences in experimental conditions or definitions of "soluble."

Experimental Protocols

A detailed methodology for determining the solubility of a compound like (1-Isothiocyanatoethyl)benzene is crucial for obtaining reliable and reproducible data. The following is a general gravimetric-based protocol adapted from a method used for a related compound.

Protocol: Determination of Solubility in an Organic Solvent

1. Materials:

-

(1-Isothiocyanatoethyl)benzene

-

Selected organic solvent (e.g., ethanol, DMSO, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Pipettors

-

Sonicator

-

Microcentrifuge

-

Drying oven or vacuum desiccator

2. Procedure:

-

Preparation: Accurately weigh a specific amount of (1-Isothiocyanatoethyl)benzene (e.g., 10 mg) and transfer it to a pre-weighed microcentrifuge tube.

-

Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 1 mL) to the microcentrifuge tube.

-

Dissolution: Tightly cap the tube and sonicate the mixture for a set period (e.g., 10 minutes) to facilitate dissolution.

-

Equilibration: Allow the mixture to equilibrate at a controlled temperature (e.g., 25 °C) for a specified time to ensure saturation.

-

Separation: Centrifuge the tube at a high speed (e.g., 11,000 rpm) for a sufficient time (e.g., 5 minutes) to pellet any undissolved solid.

-

Supernatant Removal: Carefully remove the supernatant (the dissolved portion) without disturbing the pellet.

-

Drying: Place the microcentrifuge tube containing the undissolved pellet in a drying oven at a suitable temperature (e.g., 60 °C) or in a vacuum desiccator until a constant weight is achieved.

-

Final Weighing: Accurately weigh the microcentrifuge tube with the dried, undissolved pellet.

-

Calculation: The amount of dissolved solute is determined by subtracting the mass of the undissolved pellet from the initial mass of the compound. The solubility can then be expressed in units such as mg/mL or g/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility determination and a general synthesis pathway for isothiocyanates.

Caption: A logical workflow for determining the solubility of a compound.

Caption: A simplified diagram of a common synthetic route to isothiocyanates.

References

The Biological Activity of α-Methylbenzyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methylbenzyl isothiocyanate (α-MBITC) is an organosulfur compound belonging to the isothiocyanate (ITC) class of phytochemicals. While less studied than other ITCs such as sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate (BITC), emerging evidence suggests α-MBITC possesses significant biological activities, particularly in the realm of chemoprevention through the induction of phase II detoxification enzymes. This technical guide provides a comprehensive overview of the known biological activities of α-MBITC, including its mechanism of action, quantitative bioactivity data, and relevant experimental protocols. The information is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds derived from the enzymatic hydrolysis of glucosinolates, which are found in cruciferous vegetables. They are characterized by the functional group -N=C=S. A growing body of research has highlighted the diverse pharmacological effects of ITCs, including potent antimicrobial, anti-inflammatory, and anticancer properties. α-Methylbenzyl isothiocyanate (α-MBITC), also known as 1-phenylethyl isothiocyanate, is an arylalkyl ITC that has demonstrated a noteworthy capacity to induce critical detoxification enzymes, suggesting a significant role in chemoprevention. This document synthesizes the current understanding of α-MBITC's biological activities to facilitate further research and development.

Chemopreventive Activity: Induction of Phase II Enzymes

The primary and most well-documented biological activity of α-methylbenzyl isothiocyanate is its ability to induce phase II detoxification enzymes, which play a crucial role in protecting cells from chemical carcinogens and oxidative stress.

Mechanism of Action: The Nrf2-ARE Pathway

Isothiocyanates, including α-MBITC, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various target genes. This binding initiates the transcription of a suite of cytoprotective proteins, including phase II detoxification enzymes.

Quantitative Data: Induction of GST and NQO1

A key study by Munday et al. (2008) provides quantitative data on the induction of Glutathione (B108866) S-transferases (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1) by α-methylbenzyl isothiocyanate in various rat tissues. The urinary bladder was identified as the organ most responsive to the inductive effects of α-MBITC.[1]

Table 1: Induction of Phase II Enzymes by α-Methylbenzyl Isothiocyanate in Rats

| Tissue | Enzyme | Fold Induction over Control (Mean ± SEM) |

| Urinary Bladder | GST | 6.2 ± 0.7 |

| NQO1 | 7.9 ± 1.0 | |

| Liver | GST | 1.3 ± 0.1 |

| NQO1 | 1.4 ± 0.1 | |

| Stomach (Forestomach) | GST | 2.1 ± 0.2 |

| NQO1 | 2.3 ± 0.3 | |

| Duodenum | GST | 1.8 ± 0.2 |

| NQO1 | 1.9 ± 0.2 |

Data extracted from Munday R, Zhang Y, Munday CM, et al. Structure-activity relationships and organ specificity in the induction of GST and NQO1 by alkyl-aryl isothiocyanates. Pharm Res. 2008 Sep;25(9):2164-70.[1] The study involved the administration of 75 µmol/kg/day of α-methylbenzyl isothiocyanate to rats for 5 days.[1]

Putative Biological Activities

While robust quantitative data for α-methylbenzyl isothiocyanate in other biological activities is currently limited, the well-established actions of structurally similar ITCs, such as benzyl isothiocyanate (BITC), suggest that α-MBITC likely possesses antimicrobial, anti-inflammatory, and broader anticancer properties.

Antimicrobial Activity

Isothiocyanates are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The electrophilic carbon atom of the -N=C=S group can react with microbial proteins, disrupting essential cellular functions.

Table 2: Comparative Antimicrobial Activity of Benzyl Isothiocyanate (BITC)

| Microorganism | Assay | Concentration | Effect |

| Staphylococcus aureus (MRSA) | MIC | 2.9 - 110 µg/mL | Inhibition of growth |

| Escherichia coli O157:H7 | MIC | 0.07 mg/mL | Inhibition of growth |

| Campylobacter jejuni | MIC | 1.25 - 5 µg/mL | Inhibition of growth |

| Aspergillus fumigatus | Biofilm Inhibition | 100 µg/mL | Significant reduction in biofilm |

This table presents data for benzyl isothiocyanate (BITC) as a proxy for the potential antimicrobial activity of α-methylbenzyl isothiocyanate.

Anti-inflammatory Effects

ITCs can modulate inflammatory responses primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and by reducing the expression of pro-inflammatory mediators.

Anticancer Activity

Beyond phase II enzyme induction, ITCs can exert anticancer effects through various mechanisms including the induction of apoptosis, inhibition of cell cycle progression, and modulation of various signaling pathways involved in cancer cell proliferation and survival.

Table 3: Comparative Anticancer Activities of Benzyl Isothiocyanate (BITC)

| Cancer Cell Line | Activity | IC50 / Concentration | Effect |

| Human Pancreatic Cancer (MIA PaCa-2/GemR) | Apoptosis Induction | 20 µM | Increased caspase-3/9 activity |

| Human Breast Cancer (MDA-MB-231) | Cell Viability | ~10 µM | G2/M arrest and apoptosis |

| Human Cervical Cancer (HeLa) | Cytotoxicity | Not specified | Potent cytotoxicity |

This table presents data for benzyl isothiocyanate (BITC) to illustrate the potential anticancer activities of α-methylbenzyl isothiocyanate.

Experimental Protocols

This section outlines the methodologies for key experiments relevant to assessing the biological activity of α-methylbenzyl isothiocyanate.

Phase II Enzyme Induction Assay

This protocol is adapted from the in vivo study by Munday et al. (2008).[1]

Methodology:

-

Animal Dosing: Female Sprague-Dawley rats are administered α-methylbenzyl isothiocyanate (dissolved in a suitable vehicle like corn oil) by oral gavage daily for five consecutive days. A control group receives the vehicle only.

-

Tissue Collection: On the sixth day, the animals are euthanized, and target organs such as the urinary bladder, liver, forestomach, and duodenum are excised, washed in cold saline, and stored at -80°C.

-

Preparation of Cytosol: Tissues are homogenized in a buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed (e.g., 10,000 x g followed by 100,000 x g) to obtain the cytosolic fraction.

-

Enzyme Assays:

-

GST Activity: Assayed spectrophotometrically by measuring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH). The rate of formation of the conjugate is monitored at 340 nm.

-

NQO1 Activity: Assayed spectrophotometrically by measuring the dicumarol-inhibitable reduction of 2,6-dichlorophenolindophenol (DCPIP). The rate of reduction is monitored at 600 nm.

-

-

Data Analysis: Enzyme activities are normalized to the protein concentration of the cytosol (determined by a method such as the Bradford assay) and expressed as specific activity (e.g., nmol/min/mg protein). The fold induction is calculated by dividing the specific activity of the treated group by that of the control group.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of α-MBITC on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., 5,000 cells/well) are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of α-MBITC (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with α-MBITC at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Conclusion and Future Directions

α-Methylbenzyl isothiocyanate demonstrates significant potential as a chemopreventive agent, primarily through its potent induction of phase II detoxification enzymes in the urinary bladder. This organ-specific activity suggests its potential utility in the prevention of bladder cancer. While direct quantitative evidence for its other biological activities is still emerging, the known properties of structurally related isothiocyanates strongly suggest that α-MBITC also possesses antimicrobial, anti-inflammatory, and broader anticancer effects.

Future research should focus on:

-

Expanding Quantitative Bioactivity Data: Conducting in-depth studies to determine the IC50 values of α-MBITC for cytotoxicity in a panel of cancer cell lines, its minimum inhibitory concentrations (MICs) against a range of pathogenic microbes, and its efficacy in various in vitro and in vivo models of inflammation.

-

Elucidating Detailed Mechanisms of Action: Investigating the specific molecular targets of α-MBITC beyond the Nrf2 pathway to better understand its pleiotropic effects.

-

Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile and assessing the safety of α-MBITC to support its potential clinical development.

References

The Therapeutic Potential of (1-Isothiocyanatoethyl)benzene and Its Isomers: A Technical Guide for Researchers